![molecular formula C16H20N2O2 B2901314 N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-68-6](/img/structure/B2901314.png)
N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide” is also known as Acrylfentanyl . It is a highly potent opioid analgesic that is an analog of fentanyl and has been sold online as a designer drug . In animal studies, the IC50 (the half maximal inhibitory concentration for acrylfentanyl to displace naloxone) is 1.4 nM, being slightly more potent than fentanyl itself (1.6 nM) as well as having a longer duration of action .
Molecular Structure Analysis
The molecular structure of “N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide” is complex and involves a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals and plays a significant role in drug design .Applications De Recherche Scientifique
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . Their structure-activity relationship is still being explored.
Antimalarial Applications
Piperidine derivatives have shown potential as antimalarial agents . More research is needed to fully understand their mechanism of action in this context.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . Their effectiveness can vary depending on the specific derivative and the microbial or fungal species .
Antihypertensive Applications
Piperidine derivatives have been used as antihypertensive agents . They may work by relaxing blood vessels, reducing heart rate, or through other mechanisms.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic (pain-relieving) and anti-inflammatory agents . They may work by reducing inflammation, blocking pain signals, or through other mechanisms.
Anti-Alzheimer Applications
Piperidine derivatives have been used in the treatment of Alzheimer’s disease . They may work by protecting nerve cells, reducing inflammation in the brain, or through other mechanisms.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . They may work by affecting certain chemicals in the brain, such as dopamine and serotonin.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(5-acetyl-2-piperidin-1-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-16(20)17-14-11-13(12(2)19)7-8-15(14)18-9-5-4-6-10-18/h3,7-8,11H,1,4-6,9-10H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEZHSCMDUGEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCCC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-acetyl-2-(piperidin-1-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2901233.png)
![2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2901234.png)
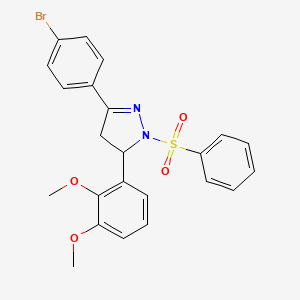
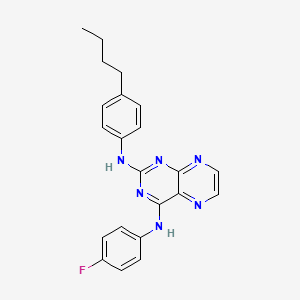
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2901240.png)
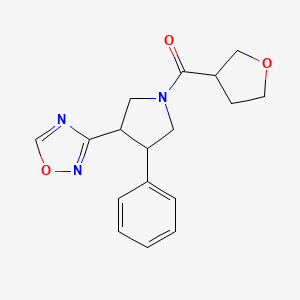

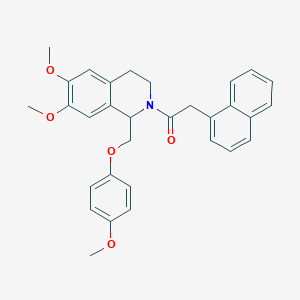
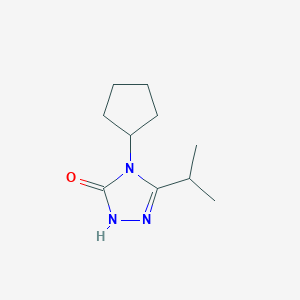

![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)
![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)